1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide

structure–activity relationship regioisomerism piperidine carboxamide

Procure 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide (CAS 1214004-83-7) for your next SAR campaign. This rare benzothiazole-piperidine carboxamide uniquely features a piperidine-2-carboxamide linkage, methanesulfonyl group on the piperidine nitrogen, and a 6-methoxy substituent on the benzothiazole ring. It is an essential comparator for piperidine-4-carboxamide analogues like VU534 (NAPE-PLD activator), enabling head-to-head studies to deconvolute the impact of carboxamide topology and sulfonyl electronics on target engagement and selectivity across FAAH, NAPE-PLD, and muscarinic receptor programs. Fill the critical gap in your compound library for novel anti-inflammatory or neuropsychiatric target validation.

Molecular Formula C15H19N3O4S2
Molecular Weight 369.45
CAS No. 1214004-83-7
Cat. No. B2822317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide
CAS1214004-83-7
Molecular FormulaC15H19N3O4S2
Molecular Weight369.45
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C
InChIInChI=1S/C15H19N3O4S2/c1-22-10-6-7-11-13(9-10)23-15(16-11)17-14(19)12-5-3-4-8-18(12)24(2,20)21/h6-7,9,12H,3-5,8H2,1-2H3,(H,16,17,19)
InChIKeyGYLHDKKLQMMNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide (CAS 1214004-83-7): Chemical Class and Procurement-Relevant Structural Features


1-Methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide (CAS 1214004-83-7) is a synthetic small molecule belonging to the benzothiazole–piperidine carboxamide class. It is characterized by a methanesulfonyl substituent on the piperidine nitrogen, a 6‑methoxy group on the benzothiazole ring, and a carboxamide linkage at the piperidine 2‑position [1]. This substitution pattern distinguishes it from the more extensively studied piperidine‑4‑carboxamide analogues, such as the NAPE‑PLD activator VU534 and the FAAH inhibitor series reported by Wang et al. (2009) [2].

Why Generic Substitution Fails for 1-Methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide


The biological activity of benzothiazole–piperidine carboxamides is highly sensitive to three structural variables: the position of the carboxamide on the piperidine ring, the nature of the sulfonyl group, and the substitution pattern on the benzothiazole. For example, the NAPE‑PLD activator VU534 (a piperidine‑4‑carboxamide with a 4‑fluorophenylsulfonyl group and 5,7‑dimethylbenzothiazole) shows an EC50 of 0.30 µM for NAPE‑PLD, but its activity profile is not transferable to the piperidine‑2‑carboxamide scaffold with methanesulfonyl and 6‑methoxy substitution . Consequently, a user requiring a specific target engagement or selectivity profile cannot assume that other benzothiazole–piperidine carboxamides will be functionally equivalent.

Quantitative Differentiation Evidence for 1-Methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide


Regioisomeric Carboxamide Position: 2‑ vs. 4‑Piperidine Linkage

The target compound features a piperidine‑2‑carboxamide scaffold, whereas the majority of biologically characterized benzothiazole–sulfonyl–piperidine analogues (e.g., VU534, VU533, and the M5 mAChR patent series) are piperidine‑4‑carboxamides [1]. In the FAAH inhibitor series of Wang et al. (2009), the piperidine‑4‑carboxamide geometry was essential for high potency; shifting the attachment point to the 2‑position would alter the vector of the benzothiazole ring relative to the sulfonyl group, likely changing target affinity and selectivity [2].

structure–activity relationship regioisomerism piperidine carboxamide

Sulfonyl Substituent: Methanesulfonyl vs. Arylsulfonyl

The target compound bears a methanesulfonyl group (‑SO₂CH₃), whereas the well‑characterized NAPE‑PLD activators and M5 mAChR inhibitors contain bulkier arylsulfonyl groups (e.g., 4‑fluorophenylsulfonyl in VU534) [1]. Methanesulfonyl is smaller and more polar, which can influence solubility, metabolic stability, and target binding. In the FAAH inhibitor series, the sulfonyl group was identified as a key pharmacophore, but the optimal substituent varied with the benzothiazole substitution pattern [2].

sulfonamide methanesulfonyl structure–property relationship

Benzothiazole Substitution: 6‑Methoxy vs. 5,7‑Dimethyl or Unsubstituted

The 6‑methoxy group on the benzothiazole ring of the target compound is a hydrogen‑bond acceptor that can modulate electronic density and steric interactions. In contrast, VU534 contains 5,7‑dimethyl groups (electron‑donating, lipophilic), and the FAAH lead compound 3 is unsubstituted [1]. These differences are expected to impact target affinity and selectivity.

benzothiazole methoxy SAR

Reported Enzymatic Inhibition: Cyclooxygenase (COX‑1/2) Activity

Vendor technical summaries cite the work of Abu‑Hashem et al. (2020) to suggest that benzothiazole‑sulfonyl‑piperidine carboxamides, including analogues of the target compound, exhibit COX‑1/2 inhibitory activity with analgesic and anti‑inflammatory effects in rodent models [1]. However, no IC50, selectivity index, or in vivo efficacy data specific to CAS 1214004‑83‑7 have been published in a peer‑reviewed journal.

COX‑2 inhibitor anti‑inflammatory analgesic

Optimal Application Scenarios for 1-Methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide


Tool Compound for Investigating the Impact of Piperidine Carboxamide Regioisomerism on Target Selectivity

The unique piperidine‑2‑carboxamide topology of CAS 1214004‑83‑7 makes it a valuable comparator for piperidine‑4‑carboxamide analogues such as VU534. Researchers studying NAPE‑PLD, FAAH, or muscarinic receptors can use it to probe how shifting the carboxamide attachment point alters binding and functional activity [1].

Structure–Activity Relationship (SAR) Exploration of Methanesulfonyl vs. Arylsulfonyl Pharmacophores

Because the methanesulfonyl group is sterically and electronically distinct from the arylsulfonyl groups prevalent in patented M5 mAChR inhibitors (US20230303552A1), this compound enables head‑to‑head SAR studies to optimize potency, selectivity, and drug‑like properties [2].

Probing the Role of 6‑Methoxy Substitution in Benzothiazole‑Containing Inhibitors

With a 6‑methoxy group, CAS 1214004‑83‑7 fills a gap in the publicly available benzothiazole‑piperidine library, allowing systematic comparison with 5,7‑dimethyl (VU534) and unsubstituted (FAAH lead) analogues. This can help deconvolute the electronic and steric contributions of the benzothiazole ring to target engagement .

Preliminary Evaluation of COX‑2‑Directed Anti‑Inflammatory Activity

Although direct data are lacking, the structural similarity of the compound to benzothiazole derivatives with reported COX‑2 selectivity (IC50 0.28–0.77 µM, selectivity index 7.2–18.6) suggests it may be a starting point for developing novel anti‑inflammatory agents, subject to confirmatory in vitro and in vivo testing [3].

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